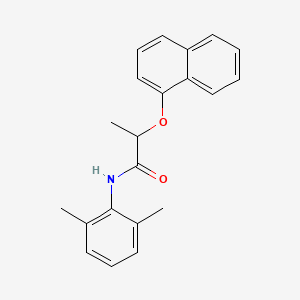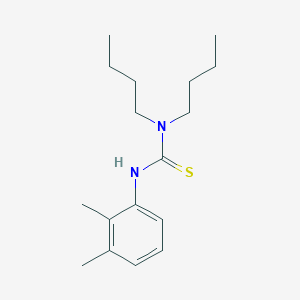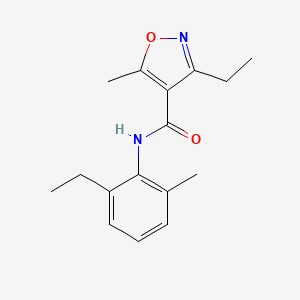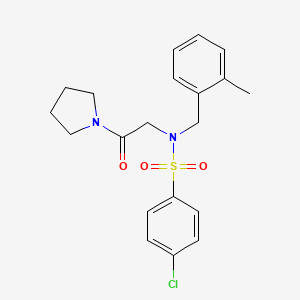![molecular formula C18H15ClF3N3O4 B4621963 2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4621963.png)
2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including the condensation of specific intermediates. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a compound with a somewhat similar structure, is achieved through the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclisation with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of related compounds indicates that they often crystallize in specific space groups, with the molecular geometry determined by X-ray diffraction. For instance, morpholinium 2-chloro-4-nitrobenzoate crystallizes in a non-centrosymmetric space group, where the cations and anions are connected by N-H...O hydrogen bonds to form a helical chain, suggesting a detailed understanding of intermolecular interactions (Ishida, Rahman, & Kashino, 2001).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds show a variety of behaviors under different conditions. For example, the recyclization of morpholinium 3,4-trans-4-aryl-5-cyano-2-hydroxy-3-nitro-1,2,3,4-tetrahydropyridine-6-thiolates to 2-acylamino-5-amino-4-aryl-3-cyanothiophenes demonstrates complex reaction pathways that lead to the formation of new compounds with potentially useful properties (Rodinovskaya, Shestopalov, & Chunikhin, 2002).
Physical Properties Analysis
The physical properties, such as solubility, crystal structure, and phase matchability, of compounds like Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) have been extensively studied. These properties are crucial for understanding the compound's behavior in various solvents and conditions, as well as its potential application in nonlinear optical materials (Karthick, Thirupugalmani, Shanmugam, Kannan, & Brahadeeswaran, 2018).
Chemical Properties Analysis
The chemical properties of related compounds include their reactivity under different conditions, which is critical for their potential applications. For example, the modification of the anticestodal drug 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide to improve its biological effect demonstrates the importance of understanding and modifying the chemical properties of a compound to enhance its application potential (Galkina, Chubukaeva, Bakhtiyarova, Galkin, Cherkasov, Islamov, & Kataeva, 2014).
Applications De Recherche Scientifique
Gastroprokinetic Activity
Research into compounds with similar structural components, such as N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, has shown potent gastroprokinetic activity. This activity is crucial for drugs that enhance gastrointestinal motility, potentially offering therapeutic options for gastrointestinal disorders (Kalo et al., 1995).
Synthesis and Structural Studies
The synthesis and characterization of related compounds, such as 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, have been extensively studied to understand their structural properties. Investigations into their crystal structure and spectroscopic properties provide insights into the structure-activity relationship, which is pivotal in drug design and development (He et al., 2014).
Antimicrobial and Molluscicidal Agents
Certain derivatives, including 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, have been evaluated for their biological activities, showing promising molluscicidal effects. Such studies are significant for developing new agents against parasitic diseases (Duan et al., 2014).
Anticestodal Modifications
Modifications of related compounds like 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide aim to improve biological effects, particularly in antihelminthic applications. This research underscores the ongoing efforts to enhance the efficacy of existing drugs through chemical modifications (Galkina et al., 2014).
Propriétés
IUPAC Name |
2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O4/c19-14-10-12(25(27)28)2-3-13(14)17(26)23-15-9-11(18(20,21)22)1-4-16(15)24-5-7-29-8-6-24/h1-4,9-10H,5-8H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQQRKDPJAAPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4621882.png)

![2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)
![ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4621900.png)


![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4621913.png)
![ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4621930.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)


![1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4621958.png)
![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621967.png)
